![molecular formula C19H15N3O2S2 B250170 N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B250170.png)
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have been shown to be effective in treating B-cell malignancies.
Mechanism of Action
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide works by irreversibly binding to the active site of BTK, which prevents the enzyme from phosphorylating downstream targets involved in B-cell receptor signaling. This leads to the inhibition of B-cell activation, proliferation, and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to inhibit B-cell proliferation and survival, induce apoptosis, and inhibit tumor growth. In addition, N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide is its specificity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. In addition, N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to have a favorable safety profile, which makes it a promising candidate for further clinical development. One limitation of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide is that it may not be effective in all patients with B-cell malignancies, and further research is needed to identify biomarkers that can predict response to treatment.
Future Directions
There are a number of future directions for research on N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide in the treatment of B-cell malignancies. Another area of interest is the identification of biomarkers that can predict response to treatment, which could help to optimize patient selection for N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide therapy. Finally, further research is needed to elucidate the long-term safety and efficacy of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide in clinical trials.
Synthesis Methods
The synthesis of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide involves a series of chemical reactions that begin with the coupling of 2-aminobenzophenone with thiophene-2-carboxylic acid. The resulting intermediate is then reacted with phenyl isothiocyanate to form the carbamothioyl derivative. The final step involves the coupling of the carbamothioyl derivative with 2-aminophenylcarbamate to form N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide.
Scientific Research Applications
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been extensively studied for its potential use in cancer treatment. Specifically, it has been shown to be effective in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide works by inhibiting BTK, which is a key enzyme involved in B-cell receptor signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately leading to cancer cell death.
properties
Molecular Formula |
C19H15N3O2S2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15N3O2S2/c23-17(20-13-7-2-1-3-8-13)14-9-4-5-10-15(14)21-19(25)22-18(24)16-11-6-12-26-16/h1-12H,(H,20,23)(H2,21,22,24,25) |
InChI Key |
NQDGTDUKNSZANV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.